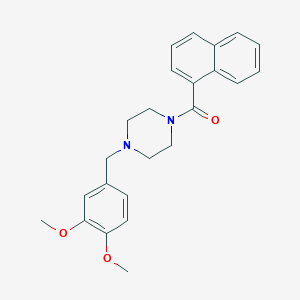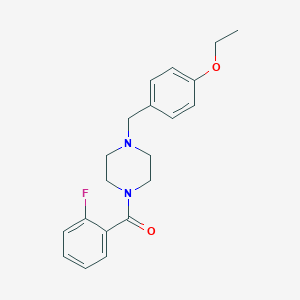
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine or NPP, is a chemical compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. These receptors are involved in the regulation of various physiological processes such as mood, appetite, and sleep. By modulating the activity of these receptors, NPP may have potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in reward and motivation. NPP has also been shown to increase the levels of certain hormones such as corticosterone and prolactin. Additionally, NPP has been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows researchers to study the function of these receptors with high precision. Additionally, NPP has low toxicity and is relatively easy to synthesize. However, one limitation of using NPP in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine. One potential direction is the development of NPP derivatives with improved selectivity and potency for certain receptors. Another direction is the investigation of NPP's potential therapeutic effects in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of NPP and its effects on various physiological processes.
合成方法
The synthesis method of 1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthylpiperazine with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions with an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure NPP.
科学研究应用
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, NPP has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, NPP has been studied for its potential use as a tool compound to study the function of certain receptors in the brain. In neuroscience, NPP has been investigated for its potential use in the treatment of drug addiction and depression.
属性
产品名称 |
1-(3,4-Dimethoxybenzyl)-4-(1-naphthoyl)piperazine |
|---|---|
分子式 |
C24H26N2O3 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-11-10-18(16-23(22)29-2)17-25-12-14-26(15-13-25)24(27)21-9-5-7-19-6-3-4-8-20(19)21/h3-11,16H,12-15,17H2,1-2H3 |
InChI 键 |
VEIWTOXWLQAKQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)





![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)


![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)